molecular formula C14H23NO4S B5078196 [(2-Ethoxy-4,5-dimethylphenyl)sulfonyl](3-methoxypropyl)amine

[(2-Ethoxy-4,5-dimethylphenyl)sulfonyl](3-methoxypropyl)amine

Cat. No.: B5078196
M. Wt: 301.40 g/mol
InChI Key: FLFWCVXIHPRVPP-UHFFFAOYSA-N
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Description

(2-Ethoxy-4,5-dimethylphenyl)sulfonylamine is a chemical compound with the molecular formula C14H23NO4S and a molecular weight of 301.4017 . This compound is characterized by its unique structure, which includes an ethoxy group, dimethylphenyl group, sulfonyl group, and a methoxypropylamine group. It is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

The synthesis of (2-Ethoxy-4,5-dimethylphenyl)sulfonylamine typically involves multiple steps, including the formation of the sulfonyl group and the attachment of the ethoxy and methoxypropylamine groups. Specific synthetic routes and reaction conditions can vary, but they generally involve the use of reagents such as sulfonyl chlorides, amines, and alcohols under controlled conditions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

(2-Ethoxy-4,5-dimethylphenyl)sulfonylamine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. .

Scientific Research Applications

(2-Ethoxy-4,5-dimethylphenyl)sulfonylamine is utilized in various scientific research fields, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is conducted to explore its potential therapeutic applications, including its effects on specific biological pathways.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (2-Ethoxy-4,5-dimethylphenyl)sulfonylamine involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modulation of biological pathways and the exertion of specific effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

(2-Ethoxy-4,5-dimethylphenyl)sulfonylamine can be compared with other similar compounds, such as:

Properties

IUPAC Name

2-ethoxy-N-(3-methoxypropyl)-4,5-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO4S/c1-5-19-13-9-11(2)12(3)10-14(13)20(16,17)15-7-6-8-18-4/h9-10,15H,5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLFWCVXIHPRVPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C)C)S(=O)(=O)NCCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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